ヒドロコルチゾンヘミスクシネート

概要

説明

It is widely used for its anti-inflammatory and anti-allergic properties . The compound is often utilized in medical treatments to manage conditions such as adrenal insufficiency, severe allergies, and inflammatory disorders.

科学的研究の応用

Hydrocortisone hemisuccinate has a wide range of scientific research applications :

Antioxidant Research: It has been investigated for its antioxidant effects in models of induced oxidative stress, highlighting its potential in preventing conditions like cataracts.

Anti-inflammatory Mechanisms: Research has explored its anti-inflammatory properties in various experimental models, contributing to the understanding of corticosteroids in managing inflammation.

Mucoadhesive Applications: The development of mucoadhesive patches incorporating hydrocortisone hemisuccinate for buccal application has shown potential for localized treatment strategies.

作用機序

ヒドロコルチゾンヘミスクシネートは、細胞質のグルココルチコイド受容体に結合することにより作用を発揮します . 受容体-リガンド複合体は、その後、細胞核に移行し、標的遺伝子のプロモーター領域にあるグルココルチコイド応答エレメント (GRE) に結合します。 この結合は、特定の遺伝子の転写を調節し、抗炎症作用と免疫抑制作用をもたらします .

生化学分析

Biochemical Properties

Hydrocortisone hemisuccinate is a glucocorticoid, which plays a crucial role in biochemical reactions. It interacts with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes . This interaction leads to multiple downstream effects over hours to days .

Cellular Effects

Hydrocortisone hemisuccinate has significant effects on various types of cells and cellular processes. It enhances the proliferation and self-renewal of limbal stem cells in explant cultures . It also supports the long-term growth of immature human myeloid cells in culture . Furthermore, it increases the activity of glucose 6-phosphate dehydrogenase in mouse mammary epithelial cells in culture in the presence of insulin .

Molecular Mechanism

The molecular mechanism of action of Hydrocortisone hemisuccinate involves binding to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects . These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Metabolic Pathways

Hydrocortisone hemisuccinate is involved in several metabolic pathways. It is metabolized to 6-beta hydrocortisol via CYP3A, 5-beta tetrahydrocortisol via 3-oxo-5-beta-steroid 4-dehydrogenase, 5-alpha tetrahydrocortisol via 3-oxo-5-alpha-steroid 4-dehydrogenase 2, cortisone via Corticosteroid 11-beta-dehydrogenase isozyme 1 and Corticosteroid 11-beta-dehydrogenase isozyme 2, and glucuronide .

Transport and Distribution

Hydrocortisone hemisuccinate is transported and distributed within cells and tissues. Most cortisol in the blood (all but about 4%) is bound to proteins, including corticosteroid binding globulin (CBG) and serum albumin . Free cortisol, such as Hydrocortisone hemisuccinate, passes easily through cellular membranes .

Subcellular Localization

As a glucocorticoid, it is known to interact with specific intracellular receptor proteins in target tissues .

準備方法

ヒドロコルチゾンヘミスクシネートの調製には、以下の手順が用いられます :

混合: ヒドロコルチゾンをブタン二酸無水物と水溶性有機溶媒と均一に混合します。この混合物に塩基性触媒を加えます。

撹拌: 混合物を20°C〜40°Cの温度で5〜30時間撹拌します。

ろ過: 次に、混合物をろ過してろ液を得ます。

希釈と結晶化: ろ液に水と第2の水溶性有機溶媒を加えて希釈液を作ります。この希釈液を撹拌条件下で水に加えて結晶化を誘起します。

洗浄と乾燥: 得られた固体を洗浄して乾燥させ、ヒドロコルチゾンヘミスクシネートを得ます。

この方法は、製造コストが低く、溶媒安定性に優れ、環境汚染が最小限であるため有利です。

化学反応の分析

ヒドロコルチゾンヘミスクシネートは、以下の化学反応を含む様々な化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、異なる酸化誘導体を形成することができます。

還元: 還元反応は、ヒドロコルチゾンヘミスクシネートを還元形に変換することができます。

置換: この化合物は、官能基が他の基に置き換わる置換反応を起こすことができます。

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な触媒が含まれます。 生成される主要な生成物は、特定の反応条件と用いる試薬によって異なります .

4. 科学研究への応用

ヒドロコルチゾンヘミスクシネートは、幅広い科学研究への応用があります :

抗酸化研究: 誘導された酸化ストレスのモデルにおいて、その抗酸化効果が調査されており、白内障などの症状の予防における可能性が示されています。

抗炎症メカニズム: 様々な実験モデルにおけるその抗炎症作用が研究されており、炎症の管理におけるコルチコステロイドの理解に貢献しています。

粘膜付着剤への応用: 頬粘膜への適用のためのヒドロコルチゾンヘミスクシネートを含む粘膜付着パッチの開発は、局所治療戦略の可能性を示しています。

類似化合物との比較

ヒドロコルチゾンヘミスクシネートは、プレドニゾロン、デキサメタゾン、ベタメタゾンなどの他のコルチコステロイドと比較されます . これらの化合物はすべて抗炎症作用を共有していますが、ヒドロコルチゾンヘミスクシネートは、その特定のエステル形態で独特であり、溶解度と薬物動態に影響を与えます。 類似の化合物には以下が含まれます。

- プレドニゾロン

- デキサメタゾン

- ベタメタゾン

- コルチゾン酢酸エステル

これらの化合物はそれぞれ独自の特性と用途を持っており、ヒドロコルチゾンヘミスクシネートは、コルチコステロイドファミリーにとって貴重な追加となります。

特性

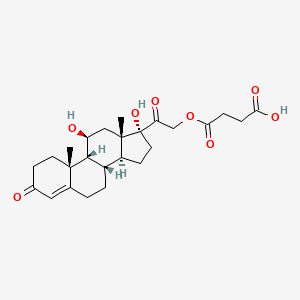

IUPAC Name |

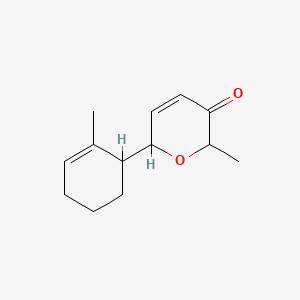

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQWXZAWFPZJDA-CGVGKPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-04-2 (hydrochloride salt) | |

| Record name | Hydrocortisone hemisuccinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40872905 | |

| Record name | Cortisol 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-97-6, 125-04-2 | |

| Record name | Hydrocortisone hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone hemisuccinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisol 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocortisone 21-(sodium succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE HEMISUCCINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV1VP592V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydrocortisone hemisuccinate exert its effects on the body?

A1: Hydrocortisone hemisuccinate is a synthetic glucocorticoid that acts as a prodrug. [] Upon administration, it is rapidly hydrolyzed to hydrocortisone, which is the active form of the drug. [] Hydrocortisone exerts its effects by binding to glucocorticoid receptors located in the cytoplasm of target cells. [] This binding triggers a cascade of downstream events, including translocation of the receptor complex to the nucleus, modulation of gene expression, and ultimately, alteration of cellular functions. [, ]

Q2: Does hydrocortisone hemisuccinate affect the immune response?

A2: Yes, one of the key downstream effects of hydrocortisone is the suppression of the immune response. [, , ] This occurs through various mechanisms, including inhibition of inflammatory mediators, reduction in the number and activity of immune cells, and interference with the production of antibodies. [, ]

Q3: How does age influence the anti-insulin effect of hydrocortisone hemisuccinate?

A3: Studies in rats have revealed that hydrocortisone hemisuccinate demonstrates an age-dependent anti-insulin effect. [] Specifically, the compound exhibits a rapid anti-insulin effect, but the magnitude of this effect varies across different age groups of rats. []

Q4: Are there any known interactions between hydrocortisone hemisuccinate and the nervous system?

A4: Research suggests that intravenous administration of hydrocortisone hemisuccinate in rabbits can induce bioelectrical changes within specific brain regions, including the septal nuclei and dorsal hippocampus. [] These changes manifest as alterations in the electroencephalogram (EEG) patterns, suggesting an interaction between hydrocortisone and neuronal activity. []

Q5: What is the molecular formula and weight of hydrocortisone hemisuccinate?

A5: While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its identity as a hemisuccinate ester of hydrocortisone. [] This implies the addition of a succinic acid moiety to the hydrocortisone molecule. Based on this information, we can deduce the following:

Q6: Is there information available on material compatibility, stability, catalytic properties, or computational studies related to hydrocortisone hemisuccinate?

A6: The provided abstracts primarily focus on the clinical applications and pharmacological aspects of hydrocortisone hemisuccinate. Information regarding material compatibility, catalytic properties, or computational studies is not included in these research articles.

Q7: Are there strategies to improve the stability of hydrocortisone hemisuccinate formulations?

A9: Research indicates that incorporating alkyl substitutions on the mono-esterified dicarboxylic acid portion of steroid hemi-esters, such as hydrocortisone hemisuccinate, can significantly enhance their stability in aqueous solutions. [] This increased stability is attributed to steric hindrance, which hinders the approach of hydroxyl ions and thus slows down the rate of hydrolysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)

![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)